Adapalène-d3

Vue d'ensemble

Description

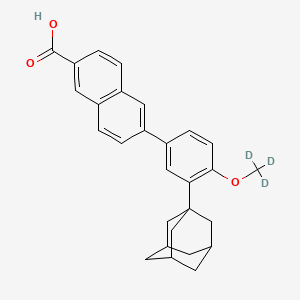

Adapalène-d3 est une forme deutérée de l'adapalène, un rétinoïde topique de troisième génération principalement utilisé dans le traitement de l'acné légère à modérée. Les atomes de deutérium dans l'this compound remplacent trois atomes d'hydrogène, ce qui peut être utile dans diverses études scientifiques, en particulier en pharmacocinétique et en métabolisme des médicaments .

Applications De Recherche Scientifique

Acne Treatment

Adapalene-d3 maintains the therapeutic benefits of adapalene while potentially enhancing pharmacokinetic properties due to its deuterated structure. It is effective in managing acne by normalizing keratinization and reducing inflammation in the pilosebaceous unit. Clinical studies have demonstrated the efficacy of adapalene formulations, such as the 0.3% gel, in reducing inflammatory lesions and comedones with minimal side effects .

Table 1: Efficacy of Adapalene Formulations

| Formulation | Concentration | Efficacy Rate | Side Effects |

|---|---|---|---|

| Adapalene Gel | 0.3% | 61% reduction | Mild irritation |

| Adapalene/BPO Gel | 0.3%/2.5% | Significant reduction in lesions | Minimal irritation |

Combination Therapies

Recent studies indicate that Adapalene-d3 can be effectively combined with other agents such as benzoyl peroxide to enhance treatment outcomes for moderate to severe acne . The combination not only improves efficacy but also reduces the risk of antibiotic resistance when used alongside topical antimicrobials.

Anticancer Properties

Emerging research highlights the potential of Adapalene-d3 in oncology, particularly against triple-negative breast cancer (TNBC). Studies have shown that adapalene exhibits antitumor activity and can enhance the sensitivity of cancer cells to existing therapies like GDC-0941, a PI3K inhibitor . This synergistic effect promotes apoptosis in tumor cells and reduces therapeutic resistance.

Table 2: Anticancer Efficacy of Adapalene

| Cancer Type | Mechanism of Action | Efficacy Observed |

|---|---|---|

| Triple-Negative Breast Cancer | Inhibits proliferation and migration | Synergistic with GDC-0941 |

| Various Cancers | Induces apoptosis through ROS accumulation | Significant reduction in cell viability |

Liposomal Formulations

Recent advancements have led to the development of liposomal formulations containing Adapalene-d3, which improve skin permeation and reduce irritation . These formulations enhance the stability and bioavailability of the drug, leading to better therapeutic outcomes with fewer side effects.

Table 3: Characteristics of Liposomal Formulations

| Parameter | Value |

|---|---|

| Drug Retention on Skin | 28.27 ± 0.04% |

| Efficacy in Acne | Significant improvement observed |

Mécanisme D'action

Target of Action

Adapalene-d3, a representative of the third-generation retinoids, primarily targets retinoic acid nuclear receptors . These receptors play a crucial role in regulating cell proliferation and differentiation, which are key processes in the pathogenesis of acne .

Mode of Action

Adapalene-d3 interacts with its targets, leading to several changes at the cellular level. It exhibits comedolytic , anti-inflammatory , antiproliferative , and immunomodulatory effects . By binding to retinoic acid nuclear receptors, it influences the transcription of genes that control cellular proliferation and differentiation .

Biochemical Pathways

Its interaction with retinoic acid nuclear receptors suggests that it may influence pathways related to cell proliferation, inflammation, and keratinization . These effects can help reduce the formation of comedones, a key feature of acne .

Pharmacokinetics

As a topical treatment, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would be primarily localized to the skin . The impact on bioavailability would be influenced by factors such as the formulation of the product, the condition of the skin, and the frequency of application .

Result of Action

Adapalene-d3’s action results in several molecular and cellular effects. It has been shown to inhibit the proliferation of various human cell lines, including those related to multiple myeloma and leukemia . It also induces apoptosis through DNA damage . These effects contribute to its potential therapeutic benefits in treating several types of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Adapalene-d3. For instance, exposure to sunlight may degrade the compound, reducing its effectiveness . Additionally, the pH of the skin can affect the absorption and hence the bioavailability of the drug . Therefore, it is recommended to store Adapalene-d3 in a cool, dry place and apply it to clean, dry skin for optimal results .

Analyse Biochimique

Biochemical Properties

Adapalene-d3, like its parent compound Adapalene, binds to retinoic acid nuclear receptors . This interaction plays a crucial role in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. The nature of these interactions is primarily regulatory, influencing cellular processes such as proliferation and differentiation .

Cellular Effects

Adapalene-d3 impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the growth and differentiation of sebocytes, the cells that produce sebum .

Molecular Mechanism

The molecular mechanism of action of Adapalene-d3 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, Adapalene-d3 binds directly to retinoic acid receptors (RARs). The Adapalene-d3-RAR complex then forms heterodimers with retinoid X receptors (RXRs), which can bind DNA and modulate transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adapalene-d3 can change over time. It has been observed that Adapalene-d3 shows a strong native fluorescence at 389/312 nm (λ em /λ ex) in borate buffer (pH 7.0)/ethanol system . This property can be used to track its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Adapalene-d3 is involved in several metabolic pathways. Although extensive information regarding its metabolism in humans is unavailable, it is known to accumulate in the liver and gastrointestinal tract . The metabolism appears to affect the methoxybenzene moiety but remains incompletely characterized .

Subcellular Localization

It is reasonable to speculate that, like Adapalene, it may be localized to the nucleus due to its interaction with nuclear receptors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'adapalène-d3 implique plusieurs étapes :

Alkylation : Le 4-bromophénol est alkylé en position 2 du cycle benzénique du 1-adamantanol dans un solvant inerte en présence d'un catalyseur acide pour produire du 2-(1-adamantyl)-4-bromophénol.

O-alkylation : Le 2-(1-adamantyl)-4-bromophénol résultant est O-alkylé avec de l'iodure de méthyle dans le diméthylformamide en présence d'une base de potasse pour produire du 2-(1-adamantyl)-4-bromoanisole.

Couplage : Le dérivé de zinc du 2-(1-adamantyl)-4-bromoanisole est couplé avec du méthyl-6-bromo-2-naphténoate en utilisant un catalyseur au nickel. Le dérivé de zinc est préparé par substitution standard du magnésium par du zinc avec un réactif de Grignard préparé à partir de 2-(1-adamantyl)-4-bromoanisole.

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais elle est optimisée pour des rendements plus élevés et une meilleure évolutivité. L'étape clé dans la construction du squelette carboné de l'this compound est la formation de la liaison C-C entre les fragments 3-(1-adamantyl)-4-méthoxyphényle et 2-carbométhoxy-6-naphtyle, souvent obtenue par couplage catalytique selon la méthode de Suzuki-Miyaura .

Analyse Des Réactions Chimiques

Types de réactions

L'adapalène-d3 subit diverses réactions chimiques, notamment :

Oxydation : L'this compound est susceptible de se dégrader dans des conditions oxydantes.

Réduction : Bien que moins courantes, les réactions de réduction peuvent également se produire.

Substitution : Des réactions de substitution, en particulier celles impliquant des halogènes, sont possibles.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et d'autres peroxydes.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des agents halogénants tels que le brome ou le chlore sont souvent utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la dégradation oxydative peut conduire à la formation de divers sous-produits, qui peuvent être analysés à l'aide de techniques telles que la RP-HPLC-MS .

Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme étalon interne pour la quantification de l'adapalène dans diverses formulations.

Biologie : Étudié pour ses effets sur les processus cellulaires et les interactions avec les molécules biologiques.

Médecine : Principalement utilisé en dermatologie pour le traitement de l'acné.

Mécanisme d'action

L'this compound exerce ses effets en se liant aux récepteurs nucléaires de l'acide rétinoïque, en particulier au récepteur bêta de l'acide rétinoïque et au récepteur gamma de l'acide rétinoïque. Cette liaison module l'expression génique, ce qui entraîne des effets tels que la réduction de l'inflammation, la diminution de la prolifération des kératinocytes et la normalisation de la différenciation des cellules épithéliales folliculaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Tretinoïne : Un autre rétinoïde utilisé pour le traitement de l'acné, mais avec un potentiel d'irritation plus élevé.

Tazarotène : Plus efficace que l'adapalène, mais contre-indiqué chez les femmes enceintes en raison de ses effets tératogènes.

Unicité

L'adapalène-d3 est unique en raison de sa forme deutérée, qui lui confère une stabilité et permet des études pharmacocinétiques détaillées. Comparé à d'autres rétinoïdes, l'this compound a un profil de sécurité supérieur et est moins sujet à la photodégradation, ce qui le rend adapté aux thérapies combinées .

Activité Biologique

Adapalene-d3, a labeled analogue of adapalene, is primarily recognized for its role as a topical retinoid used in the treatment of acne vulgaris. However, recent research has expanded its potential applications, particularly in oncology. This article examines the biological activity of adapalene-d3, focusing on its mechanisms of action, anticancer properties, and pharmacokinetics.

Adapalene-d3 functions as a selective agonist for retinoic acid receptors (RARs), specifically RAR-beta and RAR-gamma. Its structural rigidity enhances stability and reduces off-target effects compared to other retinoids. The compound binds to retinoic acid response elements (RAREs) in DNA, leading to the transcription of genes involved in keratinocyte proliferation and differentiation, which is crucial for its anti-acne effects .

Key Mechanisms:

- Immunomodulatory Effects: Adapalene-d3 suppresses polymorphonuclear lymphocyte chemotaxis and down-regulates inflammatory mediators like 15-lipoxygenase and TLR-2 .

- Antiproliferative Activity: It induces G1 cell cycle arrest and apoptosis in various cancer cell lines, including colorectal and triple-negative breast cancer cells .

2. Anticancer Properties

Recent studies have highlighted the potential of adapalene-d3 as an anticancer agent. Its ability to inhibit tumor growth has been demonstrated through various mechanisms:

- Cell Cycle Arrest: Adapalene-d3 causes S-phase arrest in melanoma cells and inhibits CDK2 activity in colorectal cancer cells, leading to reduced cell proliferation .

- Induction of Apoptosis: The compound promotes apoptosis by modulating the Bax/Bcl-2 ratio and inducing DNA damage through reactive oxygen species accumulation .

- Combination Therapy Efficacy: In triple-negative breast cancer models, adapalene-d3 has shown synergistic effects when combined with PI3K inhibitors, enhancing sensitivity to treatment and reducing therapeutic resistance .

3. Pharmacokinetics

Adapalene-d3 exhibits minimal systemic absorption when applied topically, primarily distributing within the epidermis and dermis. Its metabolism is largely unknown in humans; however, it is known to accumulate in the liver with about 25% undergoing metabolic conversion to glucuronides . The terminal half-life ranges from 7 to 51 hours, with excretion primarily via biliary routes.

Table 1: Summary of Key Studies on Adapalene-d3

5. Conclusion

Adapalene-d3 represents a promising avenue for both dermatological and oncological applications due to its unique biological activity profile. Its mechanisms of action extend beyond traditional acne treatment, showcasing significant antiproliferative effects against various cancers. Further clinical studies are warranted to explore its full therapeutic potential in oncology.

6. References

The information compiled in this article is based on diverse sources that include peer-reviewed journals, pharmacological studies, and clinical research findings focusing on the biological activity of adapalene-d3.

Propriétés

IUPAC Name |

6-[3-(1-adamantyl)-4-(trideuteriomethoxy)phenyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCDAPDGXCYOEH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.